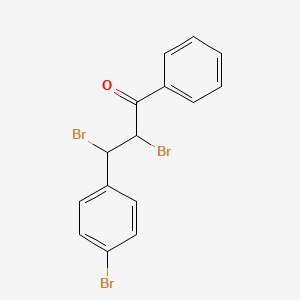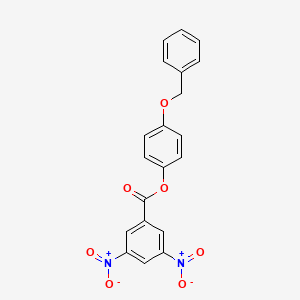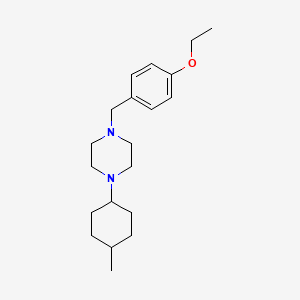![molecular formula C21H25BrN2O4 B10884612 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884612.png)
1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a 4-methoxyphenoxy ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps:
Formation of 5-Bromo-2-methoxybenzyl chloride: This intermediate can be synthesized by bromination of 2-methoxybenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
N-Alkylation of Piperazine: The 5-bromo-2-methoxybenzyl chloride is then reacted with piperazine to form 1-(5-bromo-2-methoxybenzyl)piperazine. This reaction is usually carried out in an organic solvent like dichloromethane with a base such as triethylamine.
Etherification: The final step involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 4-methoxyphenoxyacetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The ethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Biological Studies: Used as a probe to study receptor-ligand interactions in biochemical assays.
Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE exerts its effects is primarily through interaction with biological receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to specific receptors in the central nervous system. This binding can modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the bromine and additional methoxy groups.
1-(4-Methoxyphenyl)piperazine: Similar but lacks the bromine and benzyl substitution.
1-(4-Bromophenyl)piperazine: Similar but lacks the methoxy groups.
Uniqueness
1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to the combination of bromine, methoxy groups, and the piperazine ring, which collectively contribute to its distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C21H25BrN2O4 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-4-6-19(7-5-18)28-15-21(25)24-11-9-23(10-12-24)14-16-13-17(22)3-8-20(16)27-2/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
YHNJXABPNCMDMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)

![(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10884553.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10884567.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10884570.png)

![9-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10884582.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10884589.png)

![methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10884618.png)
![N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide](/img/structure/B10884621.png)

![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)
